

Unveiling the Complexity of Carbon Dioxide Under Extreme Pressures: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbon dioxide*

Cat. No.: *B100642*

[Get Quote](#)

An in-depth exploration of the high-pressure phase diagram of **carbon dioxide**, detailing the diverse solid phases, transition boundaries, and the experimental techniques utilized to investigate its behavior under extreme conditions. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of CO₂'s properties beyond ambient conditions.

Carbon dioxide (CO₂), a familiar gas at standard temperature and pressure, exhibits a remarkably complex and fascinating phase diagram under extreme pressures. As pressure increases, the simple molecular solid undergoes a series of structural transformations, leading to the formation of various crystalline and amorphous phases with unique properties. Understanding these high-pressure polymorphs is crucial for a range of scientific disciplines, from planetary science and materials science to understanding fundamental chemical bonding. This technical guide provides a detailed overview of the known high-pressure phases of CO₂, summarizes the quantitative data for their transitions, and outlines the experimental protocols used to probe these extreme states of matter.

The High-Pressure Phases of Carbon Dioxide: A Landscape of Transformation

Under compression, solid **carbon dioxide** transitions through a sequence of increasingly dense and structurally complex phases. These transformations involve significant changes in intermolecular interactions, eventually leading to the formation of non-molecular, extended network structures analogous to silica. The currently identified high-pressure phases of CO₂

include several crystalline polymorphs (CO₂-I, CO₂-II, CO₂-III, CO₂-IV, CO₂-V, CO₂-VI, and CO₂-VII) and an amorphous form known as a-carbonia.

CO₂-I (Dry Ice): The familiar cubic phase of solid CO₂, stable at ambient pressure.

Molecular Phases (CO₂-II, CO₂-III, CO₂-IV, CO₂-VII): At pressures above a few gigapascals (GPa), CO₂ transforms into a series of molecular crystalline phases. These transitions involve rearrangements of the CO₂ molecules within the crystal lattice. For instance, the transition from the cubic CO₂-I to the orthorhombic phase III is observed over a wide pressure range depending on temperature.^{[1][2]} Theoretical studies have been instrumental in proposing molecular structures for these phases that align with experimental observations.^[3]

Non-Molecular and Extended Network Phases (CO₂-V, CO₂-VI, a-carbonia): At even higher pressures, typically above 30-40 GPa, the distinction between individual CO₂ molecules begins to break down. This leads to the formation of polymeric or extended network structures where carbon atoms become four- or even six-fold coordinated with oxygen atoms. CO₂-V is a fully tetrahedral network structure.^[4] The discovery of a six-fold coordinated stishovite-like phase, CO₂-VI, further highlights the analogy between the high-pressure behavior of CO₂ and SiO₂.^[5] Amorphous carbonia (a-carbonia) can be synthesized by compressing CO₂ to pressures of 40-50 GPa and is a glassy, non-crystalline solid.

The precise transition pressures and temperatures for these phases can be influenced by kinetic effects and the experimental pathway, leading to some variability in the reported values.^[6]

Quantitative Data on Phase Transitions

The following table summarizes the approximate pressure and temperature conditions for the key phase transitions of **carbon dioxide** under extreme pressures, as determined by various experimental and theoretical studies.

Phase Transition	Pressure Range (GPa)	Temperature Range (K)	Experimental Method(s)
CO ₂ -I → CO ₂ -III	2.5 - 18	80 - 300	Raman Spectroscopy, XRD
CO ₂ -III → CO ₂ -II	~15	~500	Theoretical Calculations
Molecular → Non-Molecular (e.g., to CO ₂ -V)	~30 - 40	Room Temperature	Raman Spectroscopy, XRD
Formation of a-carbonia	40 - 50	Room Temperature	Diamond Anvil Cell
Formation of CO ₂ -VI	> 50	High Temperature	Laser-heated DAC, XRD

Note: The transition pressures can exhibit significant hysteresis and are dependent on the specific experimental conditions.[\[2\]](#)

Experimental Protocols

The investigation of **carbon dioxide** under extreme pressures relies on sophisticated experimental techniques capable of generating and probing materials under these conditions. The primary tool for achieving high static pressures is the diamond anvil cell (DAC), which is often coupled with diagnostic techniques like Raman spectroscopy and X-ray diffraction.

Diamond Anvil Cell (DAC) Operation

A diamond anvil cell utilizes the exceptional hardness of diamonds to generate immense pressures on a small sample.

Preparation and Loading:

- **Gasket Preparation:** A metal gasket (e.g., rhenium or steel) is pre-indented between the two diamond anvils to a desired thickness. A small hole, which will serve as the sample chamber, is then drilled into the center of the indentation, typically using a laser drilling system.

- **Sample Loading:** For a gaseous sample like CO₂, cryogenic loading is a common technique. The DAC is cooled to a temperature where CO₂ is solid (e.g., using liquid nitrogen). A small piece of solid CO₂ is then placed into the gasket hole.^[7] Alternatively, high-pressure gas loading systems can be used to fill the sample chamber with liquid CO₂.^{[8][9]}
- **Pressure Medium:** To ensure a quasi-hydrostatic pressure environment and prevent the sample from directly contacting the diamond anvils, a pressure-transmitting medium (e.g., a noble gas like neon or argon, or a fluid like silicone oil) is often loaded along with the sample.
- **Sealing:** The DAC is then sealed by bringing the diamond anvils together, trapping the sample and pressure medium within the gasket hole.

Pressure Measurement: The pressure inside the DAC is typically measured using the ruby fluorescence method. A small ruby chip is included in the sample chamber. A laser is used to excite the ruby, and the wavelength shift of its fluorescence lines, which is pressure-dependent, is measured to determine the pressure.^[10]

High-Pressure Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules and crystal lattices. Changes in the Raman spectrum provide valuable information about phase transitions and changes in chemical bonding.

Experimental Setup:

- A laser beam is focused onto the sample within the DAC.
- The scattered light is collected and directed into a spectrometer.
- A filter is used to remove the intense Rayleigh scattered light at the laser frequency, allowing the weaker Raman scattered light to be detected.
- The Raman spectrum, a plot of intensity versus Raman shift (in wavenumbers, cm⁻¹), is recorded.

Procedure:

- An initial Raman spectrum of the sample is taken at a known pressure.

- The pressure in the DAC is incrementally increased.
- At each pressure step, a new Raman spectrum is collected.
- Phase transitions are identified by the appearance of new Raman peaks, the disappearance of existing peaks, or abrupt changes in the peak positions or widths.[11][12]

High-Pressure X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure of materials. At high pressures, synchrotron X-ray sources are typically required due to the small sample size in the DAC and the need for high-energy, highly focused X-ray beams.[10][13]

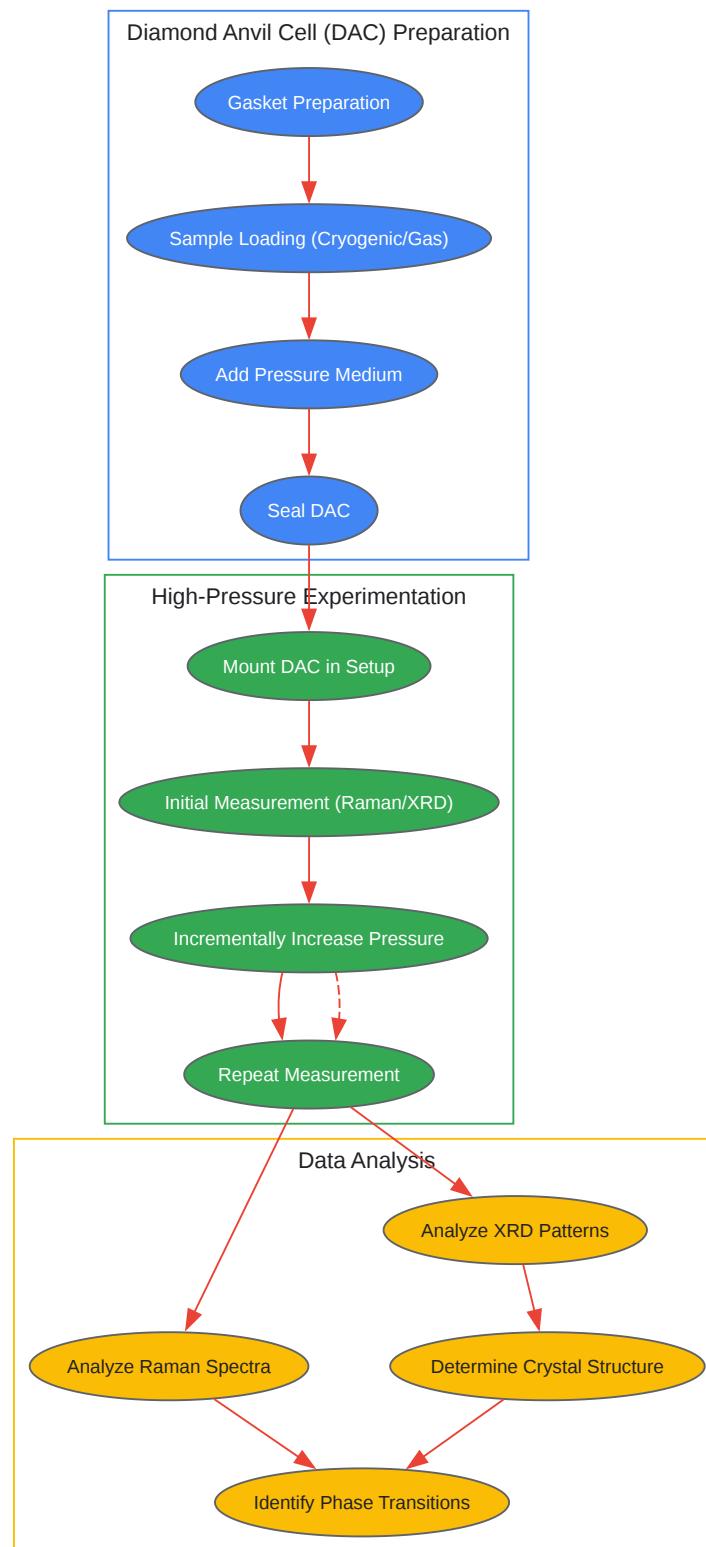
Experimental Setup:

- The DAC is mounted on a goniometer at a synchrotron beamline.
- A highly focused, monochromatic X-ray beam is directed through the sample.
- The diffracted X-rays are collected by an area detector (e.g., an image plate or a CCD detector).[14]

Procedure:

- A diffraction pattern is collected at a known pressure.
- The pressure is increased in steps, and a new diffraction pattern is recorded at each step.
- The diffraction patterns are analyzed to determine the crystal structure of the sample at each pressure.
- Phase transitions are identified by changes in the diffraction pattern, indicating a change in the crystal lattice. By indexing the diffraction peaks, the crystal system and space group of the new phase can be determined.

Visualizing the Phase Landscape and Experimental Workflow


To better illustrate the relationships between the different phases of CO₂ and the general process of high-pressure experimentation, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: A simplified representation of the phase transitions of **carbon dioxide** at room temperature as pressure increases.

General Experimental Workflow for High-Pressure Studies

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A solid-solid phase transition in carbon dioxide at high pressures and intermediate temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. [High Pressure](http://fkf.mpg.de) [fkf.mpg.de]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. [High pressure x-ray diffraction techniques with synchrotron radiation](http://cpb.iphy.ac.cn) [cpb.iphy.ac.cn]
- 14. [Submillisecond in situ X-ray diffraction measurement system with changing temperature and pressure using diamond anvil cells at BL10XU/SPring-8 - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Complexity of Carbon Dioxide Under Extreme Pressures: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100642#phase-diagram-of-carbon-dioxide-under-extreme-pressures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com